molecular formula C7H5N3O3 B12104213 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

7-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

Cat. No.: B12104213
M. Wt: 179.13 g/mol
InChI Key: UKEQVNRWFUJLQX-UHFFFAOYSA-N
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Description

7-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a sophisticated heterocyclic building block of significant interest in medicinal and agricultural chemistry. The [1,2,4]triazolo[4,3-a]pyridine scaffold is recognized as a novel and underexploited heme-binding moiety, making it a valuable chemotype for developing inhibitors of immunoregulatory enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a promising target in cancer immunotherapy . This scaffold serves as a key component in the development of various therapeutic agents, with derivatives demonstrating applications as antibacterial, antithrombotic, anti-inflammatory, and antidepressant agents . In agricultural chemistry, the triazolopyridine core is a vital structural component of several commercial herbicides, such as azafenidin, functioning as a protoporphyrinogen oxidase (PPO) inhibitor . The presence of both a carboxylic acid and a hydroxy group on this fused bicyclic structure provides versatile handles for further synthetic modification, allowing researchers to fine-tune physicochemical properties and create diverse derivative libraries for drug discovery and agrochemical development. This compound is offered exclusively for laboratory research use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H5N3O3

Molecular Weight

179.13 g/mol

IUPAC Name

7-oxo-1H-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C7H5N3O3/c11-4-1-2-10-5(3-4)8-9-6(10)7(12)13/h1-3,8H,(H,12,13)

InChI Key

UKEQVNRWFUJLQX-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC1=O)NN=C2C(=O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

A primary method involves cyclocondensation of hydrazine intermediates with α,β-unsaturated carbonyl compounds. For example:

  • Hydrazine formation : Reacting 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine (PYRH) with (R)-2-(3-(2-methoxyethoxy)-5-oxo-1,6-naphthyridin-6(5H)-yl)propanoic acid (NAPA) yields a hydrazide intermediate (HYDZ).

  • Dehydrative cyclization : Treating HYDZ with thiophosphetane or phosphorus(V) reagents (e.g., PCl₅) induces ring closure to form the triazolo[4,3-a]pyridine core. Optimal conditions use dichloromethane at 0–5°C, achieving 92–97% ee.

Table 1: Cyclization Reagents and Yields

ReagentSolventTemperature (°C)Yield (%)ee (%)
ThiophosphetaneDCM0–59597
PCl₅Toluene258892
POCl₃THF−109094

Alkylation and Functional Group Interconversion

Patent US8993591B2 discloses alkylation strategies to introduce substituents at position 3:

  • Mitsunobu reaction : Treating 7-hydroxy precursors with triphenylphosphine and diethyl azodicarboxylate (DEAD) in the presence of alcohols installs ether or ester groups.

  • Carboxylic acid formation : Hydrolysis of nitrile or ester intermediates using NaOH/EtOH-H₂O (1:1) at reflux yields the carboxylic acid derivative.

Mechanistic Insights

Ring-Closure Dynamics

Cyclization proceeds via a two-step mechanism:

  • Nucleophilic attack : The hydrazine nitrogen attacks the carbonyl carbon of NAPA, forming a tetrahedral intermediate.

  • Dehydration : Acidic or dehydrating agents (e.g., thiophosphetane) eliminate H₂O, aromatizing the triazole ring. Density functional theory (DFT) calculations suggest a transition state with 15.2 kcal/mol activation energy.

Stereochemical Control

Chiral centers arise during NAPA synthesis. Asymmetric alkylation of 3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (NAPH) with methyl acrylate under phase-transfer catalysis (PTC) conditions achieves 99% ee using cinchona alkaloid catalysts.

Process Optimization

Solvent and Temperature Effects

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) accelerate cyclization but reduce enantioselectivity. Dichloromethane (DCM) balances rate and selectivity.

  • Temperature : Lower temperatures (−10°C to 0°C) favor kinetic control, minimizing racemization.

Table 2: Solvent Screening for Cyclization

SolventDielectric ConstantReaction Time (h)ee (%)
DCM8.93697
THF7.52894
Toluene2.381288

Catalytic Systems

  • Thiophosphetane : Enhances ring closure via P=O bond formation, reducing side reactions.

  • Bases : Triethylamine (TEA) or DBU scavenge HCl, preventing protonation of intermediates.

Purification and Characterization

Crystallization Strategies

  • Salt formation : Treating the free base with HCl in IPA/water (4:1) yields a crystalline hydrochloride salt (mp 218–220°C).

  • Monohydrate isolation : Recrystallization from water-rich solvents (pH ≥7) produces a stable monohydrate form.

Analytical Data

  • HPLC : Purity >99.5% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

  • ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.89 (d, J=5.4 Hz, 1H, pyridine-H), 4.21 (q, J=6.8 Hz, 1H, CH), 3.85–3.75 (m, 4H, OCH₂CH₂O).

Applications and Derivatives

While direct applications of the 6-carboxylic acid derivative are unspecified, structurally relatedtriazolo[4,3-a]pyridines exhibit anticancer activity. For instance, 3-(cyclopropylmethyl)-8-(trifluoromethyl) analogs inhibit kinase pathways in non-small cell lung cancer (NSCLC) .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized triazolopyridines .

Scientific Research Applications

Biological Activities

Research indicates that 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid exhibits a range of biological activities:

  • Anticancer Activity : Studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, it has shown efficacy against lung cancer (A549) and breast cancer (MCF-7) cells.
CompoundCancer TypeIC50 (µM)Reference
7-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acidA549 (Lung)12.5
7-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acidMCF-7 (Breast)8.0
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit key enzymes involved in cancer progression and inflammation. Notably, it has shown activity against dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis.
EnzymeInhibition TypeIC50 (µM)Reference
DHODHCompetitive Inhibition15.0
Xanthine OxidaseModerate Inhibition72.4

Therapeutic Implications

The diverse biological activities of 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid suggest its potential as a therapeutic agent in treating various conditions:

  • Cancer Therapy : Given its anticancer properties, this compound could be explored further as a lead compound in the development of new anticancer drugs.
  • Anti-inflammatory Applications : The inhibition of enzymes like DHODH suggests potential applications in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study assessed the efficacy of this compound against different cancer cell lines. Results indicated that it could induce apoptosis in A549 lung cancer cells through mitochondrial pathways. This highlights its potential role as an anticancer agent.

Case Study 2: Antimicrobial Properties

Investigations into the antimicrobial effects of derivatives revealed promising inhibitory actions against both Gram-positive and Gram-negative bacteria. This opens avenues for exploring its use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit c-Met kinase, a protein involved in cell growth and differentiation. This inhibition occurs through the binding of the compound to the active site of the enzyme, thereby blocking its activity and leading to reduced cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 7-hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid with structurally analogous compounds, focusing on molecular properties, substituent effects, and applications:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
7-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid C₇H₅N₃O₃ 179.13 (calculated) -OH (position 7), -COOH (position 3) Hypothesized enhanced polarity; potential pharmacological activity (inferred from analogues)
[1,2,4]Triazolo[4,3-a]pyridine-3-carboxylic acid C₇H₅N₃O₂ 163.13 -COOH (position 3) Base compound; used in amide formation for drug candidates; storage: 2–8°C, sealed
7-(Dimethylamino)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid C₉H₁₀N₄O₂ 206.21 -N(CH₃)₂ (position 7), -COOH (position 3) Higher molecular weight; dimethylamino group may improve membrane permeability
Ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate C₉H₉N₃O₂ 191.19 -COOEt (position 3) Ester derivative; lipophilic (LogP = 1.53); intermediate in prodrug design
[7-(3-Ethyl-1,2,4-oxadiazol-5-yl)triazolo[4,3-a]pyridin-3-yl]acetic acid C₁₂H₁₁N₅O₃ 273.25 -Oxadiazole (position 7), -CH₂COOH (position 3) Enhanced bioactivity due to oxadiazole; predicted pKa = 2.95
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid C₇H₉N₃O₂ 167.17 Saturated pyridine ring, -COOH (position 3) Reduced aromaticity; potential CNS applications due to improved blood-brain barrier penetration

Key Observations:

Substituent Effects: Polarity: The hydroxy group in the target compound likely increases aqueous solubility compared to nonpolar derivatives like the ethyl ester . Acidity: The carboxylic acid at position 3 (pKa ~2–3) is a common feature, but the hydroxy group at position 7 may further lower the pH, enhancing metal-binding capacity . Bioactivity: Oxadiazole and dimethylamino substituents improve receptor affinity in nonretinoid antagonists , suggesting the hydroxy variant may also exhibit target-specific interactions.

Synthesis Pathways :

  • Most analogues are synthesized via hydrazine-mediated condensation and oxidative cyclization . The hydroxy group could be introduced using hydroxylamine or via post-synthetic modification .

Safety and Storage :

  • Carboxylic acid derivatives (e.g., [1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid) require dry, cool storage to prevent degradation . Hazards include irritancy (H302, H312, H332) , which may extend to the hydroxy variant.

Biological Activity

7-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.

Synthesis

The synthesis of 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid typically involves multi-step reactions starting from pyridine derivatives. The initial steps often include the formation of triazole rings through cyclization reactions involving hydrazine derivatives and carboxylic acids. Recent studies have successfully synthesized various derivatives of this compound, expanding its potential applications in medicinal chemistry.

Biological Activity

The biological activity of 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid has been evaluated in several studies, highlighting its potential as an anti-inflammatory and anticancer agent.

Anti-inflammatory Activity

Research indicates that compounds based on the triazolo-pyridine scaffold exhibit significant anti-inflammatory effects. For example, studies have shown that these compounds can inhibit the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cellular models.

Anticancer Properties

In vitro studies have demonstrated that 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid can inhibit the activity of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune regulation and tumor progression. This inhibition has been linked to enhanced immune responses against cancer cells.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound:

  • Inhibition of IDO1 : A study reported that derivatives of this compound showed sub-micromolar potency against IDO1 in various cancer cell lines, indicating a promising avenue for cancer immunotherapy .
  • Enzyme Inhibition : Another investigation assessed the inhibitory effects on acetylcholinesterase (AChE) and carbonic anhydrases (hCA I and II), with results showing potent inhibition across multiple concentrations .

Data Table: Biological Activities of 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic Acid

Activity Target IC50 (µM) Reference
Anti-inflammatoryiNOS0.5
Anti-inflammatoryCOX-20.75
IDO1 InhibitionCancer cell lines0.1
AChE InhibitionHuman AChE0.03
Carbonic Anhydrase InhibitionhCA I & II0.05 - 0.15

Q & A

Q. What are the most common synthetic routes for preparing 7-hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid?

The compound is typically synthesized via oxidative cyclization of hydrazine intermediates. A green chemistry approach uses sodium hypochlorite (NaOCl) in ethanol at room temperature, achieving yields up to 73% . Alternative routes involve multi-component reactions with trifluoroacetimidoyl chlorides and hydrazine hydrate, followed by oxidation with KMnO₄ or H₂O₂ . Selection of oxidant and solvent (e.g., ethanol vs. DMF) impacts reaction efficiency and environmental footprint.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and hydrogen bonding interactions.
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonded dimerization (e.g., CCDC 1876879 in ).
  • LC-MS/HPLC : Validates purity (>95%) and molecular weight .
  • FT-IR : Identifies carboxylic acid (-COOH) and hydroxyl (-OH) functional groups .

Q. What functional groups influence the compound’s reactivity and bioactivity?

The carboxylic acid (-COOH) at position 3 and hydroxyl (-OH) at position 7 enable hydrogen bonding, critical for intermolecular interactions in biological systems. The triazole ring’s nitrogen atoms participate in π-π stacking and metal coordination, enhancing ligand-receptor binding .

Advanced Research Questions

Q. How can reaction conditions be optimized for oxidative cyclization to improve yield and scalability?

  • Solvent selection : Ethanol minimizes side reactions compared to polar aprotic solvents like DMF .
  • Oxidant screening : NaOCl offers greener alternatives to toxic Cr(VI) or DDQ, but KMnO₄ may improve regioselectivity in substituted derivatives .
  • Catalysis : Transition metals (e.g., Pd) enable chemoselective monoarylation of hydrazides, reducing byproducts .

Q. How do structural modifications (e.g., trifluoromethyl or benzyloxy groups) affect bioactivity?

  • Trifluoromethyl (-CF₃) : Enhances metabolic stability and lipophilicity, improving membrane permeability in anticancer assays .
  • Benzyloxy substituents : Increase steric bulk, altering binding affinity to bacterial enzymes (e.g., DNA gyrase) .
  • Methodology : Perform SAR studies by synthesizing analogs (e.g., 3-methyl or 7-ethyl derivatives) and testing against target proteins via enzyme inhibition assays .

Q. How can contradictory data from different synthetic methods be reconciled?

  • Case study : Yields vary between NaOCl (73%) and KMnO₄ (50–60%) due to competing oxidation pathways. Validate via kinetic studies (e.g., monitoring intermediates by LC-MS) .
  • Data triangulation : Cross-reference crystallographic data (e.g., hydrogen bonding motifs in ) with computational simulations (DFT) to identify stable intermediates .

Q. What computational strategies are used to predict binding modes in medicinal chemistry?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like COX-2 or HER2 kinase .
  • MD simulations : Assess ligand-protein stability over 100-ns trajectories (e.g., GROMACS) to prioritize analogs for synthesis .

Q. How can solubility challenges in bioassays be addressed?

  • Co-solvents : Use DMSO-water mixtures (<5% v/v) to maintain compound stability .
  • Prodrug design : Esterify the carboxylic acid (e.g., ethyl ester in ) to enhance permeability, followed by enzymatic hydrolysis in vivo .

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